Cas no 1805335-05-0 (3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine)

3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine
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- Inchi: 1S/C7H5BrF3N/c1-3-2-4(6(9)10)12-7(11)5(3)8/h2,6H,1H3
- InChI Key: LHBPIIFZEJAMAY-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(F)F)C=C1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 3
- Topological Polar Surface Area: 12.9
3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060468-1g |
3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine |
1805335-05-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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4. Book reviews
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine
3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine: A Comprehensive Overview
The compound with CAS No. 1805335-05-0, known as 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the pyridine family, a class of aromatic heterocycles that are widely used in drug discovery and advanced materials development. The structure of 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine is characterized by a pyridine ring substituted with bromine, difluoromethyl, fluoro, and methyl groups at specific positions, which confer unique electronic and steric properties to the molecule.
Recent studies have highlighted the potential of 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of kinase inhibitors and receptor modulators. The presence of bromine and fluorine substituents enhances the molecule's ability to engage in hydrogen bonding and π-interactions, making it a valuable building block in drug design.
In addition to its medicinal applications, 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine has shown promise in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. Its electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its integration into cutting-edge materials research.
The synthesis of 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine typically involves multi-step reactions that require precise control over regioselectivity and stereochemistry. Key steps often include nucleophilic aromatic substitution, Friedel-Crafts alkylation, and fluorination processes. These reactions are optimized to ensure high yields and purity, which are critical for downstream applications.
From a toxicological perspective, 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine has undergone preliminary safety assessments to evaluate its potential risks to human health and the environment. Initial studies suggest that it exhibits moderate toxicity, with specific effects observed on cellular systems under controlled laboratory conditions. However, further research is required to fully understand its long-term effects and environmental fate.
In conclusion, 3-Bromo-6-(difluoromethyl)-2-fluoro-4-methylpyridine represents a versatile platform for chemical innovation across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored functionalities. As ongoing studies continue to uncover new applications for this compound, its role in advancing scientific knowledge is expected to grow significantly.
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